molecular formula C18H28N4O2S B5673647 ((3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-{[2-(methylthio)pyridin-3-yl]carbonyl}pyrrolidin-3-yl)methanol

((3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-{[2-(methylthio)pyridin-3-yl]carbonyl}pyrrolidin-3-yl)methanol

Cat. No. B5673647
M. Wt: 364.5 g/mol
InChI Key: HOYMCQGXSLFUGE-HUUCEWRRSA-N
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Description

Synthesis Analysis

Research on related compounds, such as those involving piperazine and pyridine rings, indicates that synthesis often involves multi-step reactions. For example, Zhang et al. (2020) describe the synthesis of a related compound through a six-step process starting from D-pyroglutaminol, highlighting the complexity and precision required in synthesizing such molecules (Zhang et al., 2020).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied using techniques like X-ray diffraction and FT-IR spectroscopy. Gumus et al. (2018) conducted a study where they determined the molecular structure of a related compound through single-crystal X-ray diffraction, demonstrating the intricate structural features of these molecules (Gumus et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds can be complex and diverse. For instance, Karczmarzyk and Malinka (2008) studied the structural characterization of similar compounds, revealing insights into their reactivity and interaction patterns (Karczmarzyk & Malinka, 2008).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are often analyzed using spectroscopy and crystallography. Papers like those by Huang et al. (2021) offer detailed insights into these aspects through experimental and computational studies (Huang et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic properties, are critical to understanding these compounds. Studies like those by Anderson et al. (2013) provide a comprehensive view of the electronic properties and reactivity through spectroscopic and computational methods (Anderson et al., 2013).

properties

IUPAC Name

[(3R,4R)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2S/c1-20-6-8-21(9-7-20)10-14-11-22(12-15(14)13-23)18(24)16-4-3-5-19-17(16)25-2/h3-5,14-15,23H,6-13H2,1-2H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYMCQGXSLFUGE-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CN(CC2CO)C(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C[C@@H]2CN(C[C@@H]2CO)C(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-{[2-(methylthio)pyridin-3-yl]carbonyl}pyrrolidin-3-yl)methanol

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